Butyl 2-butoxyquinoline-4-carboxylate
Description
Contextualization within Quinoline (B57606) Carboxylates Research
Quinoline carboxylates represent a significant class of heterocyclic compounds that are the subject of extensive research in medicinal chemistry and materials science. rsc.orgnih.gov The quinoline scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.govacs.org Specifically, derivatives of quinoline-4-carboxylic acid have been investigated for their potential as antimicrobial agents and for their effects on plant cell permeability. nih.gov The synthesis of substituted quinoline-4-carboxylic acids is a well-established area of organic chemistry, with various methods like the Doebner, Pfitzinger, and Gould-Jacobs reactions being employed. rsc.orgnih.gov
Significance and Research Rationale for Butyl 2-butoxyquinoline-4-carboxylate
Due to the lack of specific academic studies on this compound, the explicit rationale and significance for its research cannot be detailed. In the broader context of quinoline derivatives, research is often driven by the pursuit of new therapeutic agents or materials with novel properties. For instance, the parent molecule, 2,2'-biquinoline-4,4'-dicarboxylic acid and its salts are used in analytical chemistry and have been studied for their interactions with polymers and their optical properties. biosynth.comsigmaaldrich.com It can be postulated that the synthesis of the butyl ester derivative might be aimed at modifying properties such as solubility, lipophilicity, or its ability to act as a ligand in coordination chemistry. However, without dedicated research, any stated significance remains speculative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-butoxyquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-5-11-21-17-13-15(18(20)22-12-6-4-2)14-9-7-8-10-16(14)19-17/h7-10,13H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIBVASLHDCEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347921 | |
| Record name | Butyl 2-butoxy-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107779-36-2 | |
| Record name | Butyl 2-butoxy-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Butyl 2 Butoxyquinoline 4 Carboxylate and Its Analogues
Established Synthetic Routes and Mechanistic Pathways
The creation of Butyl 2-butoxyquinoline-4-carboxylate is a multi-step process that relies on fundamental organic reactions. The key stages involve the formation of the quinoline (B57606) ring system, followed by the introduction of the butyl ester group.
Esterification Reactions for this compound Synthesis
The final and crucial step in the synthesis of this compound is the esterification of 2-butoxyquinoline-4-carboxylic acid. nih.gov This transformation is most commonly achieved through the Fischer esterification reaction. This acid-catalyzed reaction involves heating the carboxylic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comchemguide.co.uk
The mechanism of Fischer esterification proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic attack by the alcohol: The alcohol (butanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. youtube.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com
In some instances, the synthesis of related ester derivatives has been achieved by reacting the corresponding acid with a suitable alkyl halide in the presence of a base. For example, the synthesis of cyhalofop-butyl (B1669532) involved an esterification step with butyl bromide. jocpr.com
Quinoline Core Construction Methodologies
The synthesis of the quinoline core is a foundational aspect of producing this compound. Several classic named reactions are employed for this purpose, each offering a distinct pathway to the quinoline scaffold.
The Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org This reaction is a valuable alternative to the Pfitzinger reaction. wikipedia.org The mechanism is believed to involve the formation of an α,β-unsaturated carbonyl compound in situ, which then reacts with the aniline. wikipedia.org A variation, the Doebner-Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound to generate quinolines. wikipedia.orgslideshare.net This reaction can be catalyzed by both Lewis acids, like tin tetrachloride, and Brønsted acids, such as p-toluenesulfonic acid. wikipedia.org
The Friedländer synthesis is another powerful method for constructing the quinoline ring. organic-chemistry.orgorganicreactions.orgscispace.comresearchgate.net This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base. organic-chemistry.orgorganicreactions.orgresearchgate.net The reaction proceeds through an initial condensation followed by a cyclodehydration to form the quinoline derivative. organicreactions.org
Nucleophilic Acyl Substitution and Other Key Reaction Mechanisms
Nucleophilic acyl substitution is the fundamental mechanism underpinning the esterification step. masterorganicchemistry.comlibretexts.orgkhanacademy.orgyoutube.com In this reaction, a nucleophile (the alcohol) attacks the carbonyl carbon of the carboxylic acid derivative, leading to a tetrahedral intermediate. libretexts.orgkhanacademy.orgyoutube.com This intermediate then collapses, expelling a leaving group (water in the case of Fischer esterification) to form the new carbonyl compound. libretexts.orgkhanacademy.org The reactivity of the carboxylic acid derivative and the stability of the leaving group are crucial factors in these reactions. khanacademy.org
Halogenated quinolines, particularly at the 2 and 4 positions, are highly susceptible to nucleophilic substitution reactions. quimicaorganica.org This reactivity allows for the introduction of various functional groups, including alkoxy groups like the butoxy group in this compound. The mechanism involves the addition of the nucleophile to the quinoline ring, forming a stable intermediate where the negative charge is delocalized onto the nitrogen atom, followed by the elimination of the halide. quimicaorganica.org
Catalyst Systems and Reaction Condition Optimization
The choice of catalyst and the optimization of reaction conditions are critical for the efficient synthesis of this compound and its analogues.
In esterification reactions , strong acids like concentrated sulfuric acid are common catalysts. chemguide.co.uk The use of immobilized ionic liquids, such as [C3SO3Hnmp]HSO4 supported on silica (B1680970) gel, has been shown to be a highly effective and reusable catalyst system for the synthesis of n-butyl carboxylates, achieving high yields. nih.govresearchgate.net The optimization of reaction parameters, including temperature, reaction time, and the molar ratio of reactants, is crucial for maximizing the yield. For instance, in the synthesis of n-butyl butyrate, a high yield was obtained at a reactor temperature of 110°C. nih.gov
For the quinoline core synthesis , various catalysts have been explored. The Doebner-Miller reaction can be catalyzed by Lewis acids like tin tetrachloride and scandium(III) triflate, as well as Brønsted acids such as p-toluenesulfonic acid and perchloric acid. wikipedia.org In the Friedländer synthesis, both acid and base catalysis are effective. organic-chemistry.orgresearchgate.net The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bisulfate, has been shown to efficiently promote condensation reactions in the synthesis of related compounds like cyhalofop-butyl. jocpr.com
| Reaction | Catalyst | Key Optimization Parameters |
| Esterification | Sulfuric Acid, Tosic Acid, Immobilized Ionic Liquids | Temperature, Reactant Molar Ratio, Removal of Water |
| Doebner-Miller | Tin Tetrachloride, Scandium(III) Triflate, p-Toluenesulfonic Acid | Solvent, Temperature |
| Friedländer | Acids, Bases | Solvent, Temperature |
| Condensation | Phase Transfer Catalysts (e.g., Tetrabutylammonium bisulfate) | Solvent (e.g., DMF), Temperature |
Synthesis of this compound Derivatives and Analogues
The versatile nature of the this compound structure allows for various modifications to generate a library of derivatives and analogues with potentially unique properties.
Modifications of the Butyl Ester Moiety
Modifications of the butyl ester moiety can be achieved through transesterification reactions or by starting with different alcohols during the initial esterification process. For example, reacting 2-butoxyquinoline-4-carboxylic acid with different alcohols (e.g., ethanol, propanol) under Fischer esterification conditions would yield the corresponding ethyl, propyl, or other alkyl esters.
| Starting Material | Reagent(s) | Product |
| 2-Butoxyquinoline-4-carboxylic acid | Ethanol, H⁺ | Ethyl 2-butoxyquinoline-4-carboxylate |
| 2-Butoxyquinoline-4-carboxylic acid | Propanol, H⁺ | Propyl 2-butoxyquinoline-4-carboxylate |
| Isatin (B1672199), 4-bromoacetophenone | 1. Base; 2. Ethanol, H⁺ | Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate nih.gov |
| N-Boc-piperazine | tert-Butyl bromoacetate (B1195939), Et₃N | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate mdpi.com |
Functionalization and Derivatization of the Quinoline Core at Positions 2 and 4
The quinoline scaffold, particularly when substituted at the 2 and 4-positions with groups like those in this compound, represents a key pharmacophore. The strategic functionalization and derivatization at these positions are crucial for modulating biological activity and physicochemical properties. Research has focused on diverse synthetic strategies, including classical condensation reactions and modern transition-metal-catalyzed cross-couplings, to generate extensive libraries of analogues.
A foundational method for constructing the 2,4-disubstituted quinoline core is the Pfitzinger condensation reaction. nih.gov This approach involves the reaction of an isatin with a carbonyl compound containing an α-methylene group, such as a 4'-substituted acetophenone, in the presence of a base like potassium hydroxide. nih.gov This method allows for the direct installation of substituents at the C2 (from the acetophenone) and C4 (from the carboxylic acid derived from the isatin) positions. nih.gov To expand the structural diversity beyond commercially available starting materials, multi-step routes have been developed. These often involve synthesizing a precursor, such as a bromo-substituted quinoline carboxylic acid, which can then undergo further functionalization, for example, through a Suzuki coupling reaction to introduce various aryl or heteroaryl groups at the C2 position. nih.gov
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the quinoline ring, offering more atom-economical routes. nih.govrsc.org While the C2 position is electronically favored for functionalization due to the influence of the ring nitrogen, achieving regioselectivity can still be a challenge. nih.gov Palladium-catalyzed decarboxylative coupling reactions have been successfully employed for the C2-arylation of quinoline N-oxides with heteroaryl carboxylic acids. nih.gov Similarly, nickel-catalyzed arylations using organozinc reagents have proven effective for modifying the C2 position of the quinoline core. nih.gov These advanced methods provide access to a wide range of C2-functionalized quinolines that would be difficult to synthesize via traditional methods.
The following table summarizes selected research findings on the functionalization of the quinoline core at positions 2 and 4.
Table 1: Selected Research on Functionalization of the Quinoline Core at C2 and C4| Research Focus | Key Reaction Type | Positions Functionalized | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Synthesis of DHODH Inhibitors | Pfitzinger Condensation / Suzuki Coupling | C2 and C4 | KOH / Pd(PPh₃)₄ | nih.gov |
| Synthesis of hNK-3 Receptor Antagonists | Pfitzinger Condensation / Amidation | C2 and C4 | Not specified / Standard amide coupling | nih.gov |
| C2-Arylation of Quinoline N-Oxide | Decarboxylative Coupling | C2 | Pd(OAc)₂ / Ag₂O | nih.gov |
| C2-Arylation of Quinoline | Cross-Coupling | C2 | Ni(cod)₂ / PCy₃ | nih.gov |
| C3/C4-Arylation of Pyridines/Quinolines | C-H Functionalization | C3, C4 (with some C2) | Pd(OAc)₂ | nih.gov |
Exploration of Heterocyclic Analogue Synthesis (e.g., Quinoxaline (B1680401) Carboxylates, Pyrrole (B145914) Carboxylates)
The exploration of bioisosteric replacement, where the quinoline ring is substituted with other heterocyclic systems, is a common strategy in medicinal chemistry to discover novel compounds with improved properties. Quinoxaline and pyrrole carboxylates are two such classes of heterocyclic analogues that have garnered significant attention.
Quinoxaline Carboxylates
Quinoxalines, which feature a pyrazine (B50134) ring fused to a benzene (B151609) ring, are structurally related to quinolines. A prevalent method for their synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov For the synthesis of quinoxaline-2-carboxylate derivatives, a β-ketoester can be used as the dicarbonyl component. acs.org For example, the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives has been achieved through the reaction of a substituted benzofuroxane with a β-ketoester, catalyzed by triethylamine. acs.orgnih.gov This reaction can produce isomeric products, but often the 7-substituted isomer is the major product and can be isolated after purification. acs.org Further derivatization can be achieved; for instance, 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride (B1165640) can react with binucleophiles to form 2-carboxamidoquinoxaline-3-carboxylic acid derivatives. researchgate.net Modern, environmentally friendly methods are also being developed, using catalysts like nickel for double dehydrogenative coupling reactions to form the quinoxaline core. organic-chemistry.org
The following table summarizes selected research findings on the synthesis of quinoxaline carboxylates.
Table 2: Selected Research on the Synthesis of Quinoxaline Carboxylates| Research Focus | Synthetic Method | Key Precursors | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Anti-tuberculosis Agents | Condensation | Benzofuroxane, β-ketoester | Triethylamine | acs.orgnih.gov |
| General Synthesis | Condensation | o-phenylenediamine, dicarbonyl compounds | Acid catalyst | nih.gov |
| Antimicrobial Agents | Ring opening of anhydride | 6,7-Dimethylquinoxaline-2,3-dicarboxylic acid anhydride, binucleophiles | Ethanol (reflux) | researchgate.net |
| Green Synthesis | Dehydrogenative Coupling | 1,2-diamines, diols | Nickel catalyst | organic-chemistry.org |
Pyrrole Carboxylates
Pyrroles are five-membered aromatic heterocycles that can also serve as quinoline analogues. A variety of synthetic methods exist for preparing pyrrole carboxylates. An efficient one-pot method involves an electrocyclic ring closure of intermediates formed from chalcones and glycine (B1666218) esters, followed by an in-situ oxidation step to yield pyrrole-2-carboxylates. nih.govacs.org This reaction tolerates a wide array of functional groups and can be achieved using stoichiometric oxidants or catalytic copper(II) with air. nih.govacs.org
Another classical approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, like 2,5-dimethoxytetrahydrofuran) with an amine. organic-chemistry.org This method has been adapted to be more environmentally friendly by using water as a solvent and an iron(III) chloride catalyst. organic-chemistry.org Enzymatic synthesis provides a novel route to pyrrole derivatives. For instance, the enzyme UbiD has been used for the carboxylation of pyrrole to pyrrole-2-carboxylic acid, which can then be reduced by a carboxylic acid reductase (CAR) to form pyrrole-2-carbaldehyde, a direct precursor to the corresponding carboxylate. mdpi.com
The following table summarizes selected research findings on the synthesis of pyrrole carboxylates.
Table 3: Selected Research on the Synthesis of Pyrrole Carboxylates| Research Focus | Synthetic Method | Key Precursors | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| One-pot Synthesis | Electrocyclization/Oxidation | Chalcones, Glycine esters | Copper(II) acetate (B1210297) / DDQ | nih.govacs.org |
| Biocatalytic Synthesis | Enzymatic Carboxylation/Reduction | Pyrrole, CO₂ | UbiD, CAR enzymes | mdpi.com |
| General Synthesis | Paal-Knorr Condensation | 2,5-Dimethoxytetrahydrofuran, Amines | Iron(III) chloride | organic-chemistry.org |
| General Synthesis | Vilsmeier-Haack type reaction | Pyrrole, Phosphorus oxychloride, Dimethylformamide | N/A | orgsyn.org |
Advanced Spectroscopic and Structural Elucidation Techniques for Butyl 2 Butoxyquinoline 4 Carboxylate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of Butyl 2-butoxyquinoline-4-carboxylate, distinct signals are expected for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the two butyl chains. The aromatic region (typically δ 7.0-9.0 ppm) would display a set of multiplets corresponding to the five protons on the quinoline core. The proton at the C3 position is expected to appear as a singlet, being isolated from other protons. The protons on the butoxy group and the butyl ester group would appear in the upfield region (δ 0.9-4.5 ppm). The methylene groups adjacent to oxygen atoms (-O-CH₂ -) would be the most deshielded among the aliphatic protons, appearing as triplets. The terminal methyl groups (-CH₃) of both butyl chains would resonate at the highest field, appearing as triplets due to coupling with the adjacent methylene protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Quinoline H (aromatic) | 7.5 - 8.9 | Multiplets | 5H |
| Quinoline H3 | ~7.3 | Singlet | 1H |
| Butoxy (-O-CH₂ -) | ~4.5 | Triplet | 2H |
| Ester (-O-CH₂ -) | ~4.4 | Triplet | 2H |
| Butoxy & Ester (-CH₂-CH₂-CH₂ -CH₃) | ~1.4 - 1.8 | Multiplets | 8H |
| Butoxy & Ester (-CH₃ ) | ~0.9 - 1.0 | Triplets | 6H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show 18 distinct signals, assuming no accidental overlap. The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 165-175 ppm libretexts.org. The carbons of the aromatic quinoline ring would resonate between 115 and 150 ppm libretexts.orgoregonstate.edu. The carbon atom C2, bonded to the butoxy group, and C4, bonded to the carboxylate group, would be significantly deshielded. The aliphatic carbons of the butoxy and butyl ester chains would appear in the upfield region (10-70 ppm), with the carbons directly attached to oxygen atoms (-O-C H₂) showing the greatest downfield shift in this range wisc.edu.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester (C =O) | 165 - 175 |
| Quinoline C2, C4, C8a (quaternary) | 140 - 165 |
| Quinoline Aromatic CH | 118 - 135 |
| Quinoline C4a (quaternary) | ~120 |
| Butoxy (-O-C H₂) | 65 - 70 |
| Ester (-O-C H₂) | 64 - 68 |
| Butoxy & Ester (-C H₂-CH₂-CH₃) | 30 - 32 |
| Butoxy & Ester (-CH₂-C H₂-CH₃) | 19 - 21 |
| Butoxy & Ester (-C H₃) | 13 - 15 |
Utilization of Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. Carboxylate functional groups typically exhibit intense stretching vibrations spectroscopyonline.com. Other key absorptions would include C-H stretches from the aromatic and aliphatic portions of the molecule, C-O stretches from the ester and ether linkages, and characteristic C=C and C=N stretching vibrations from the quinoline ring system.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Butyl Chains | 2850 - 2960 | Strong |
| C=O Stretch | Ester | 1715 - 1735 | Strong |
| C=C and C=N Stretch | Quinoline Ring | 1500 - 1620 | Medium |
| C-O Stretch | Ester and Ether | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₂H₂₉NO₃), the molecular weight is 355.47 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 355.
The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve cleavages at the ester and ether linkages. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester side chain researchgate.net. Expected fragmentation includes:
Loss of a butoxy radical (•OC₄H₉): Leading to a fragment ion at m/z = 282.
Loss of a butyl radical (•C₄H₉) from the ester: Resulting in an ion at m/z = 298.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of butene (C₄H₈) from either chain, producing characteristic fragment ions.
Cleavage of the quinoline ring: This would produce a series of smaller fragment ions characteristic of the quinoline core.
X-ray Crystallography for Solid-State Structural Determination (where applicable to related derivatives)
While a single-crystal X-ray structure for this compound itself is not publicly available, analysis of related quinoline derivatives provides a strong basis for predicting its solid-state conformation chemmethod.commdpi.com. Studies on various quinoline-2- and quinoline-4-carboxylic acid derivatives reveal several common structural features nih.govresearchgate.net. The quinoline ring system is typically planar or nearly planar nih.gov. The carboxylate group may be twisted slightly relative to the plane of the ring due to steric interactions with adjacent substituents researchgate.net. In the solid state, molecules of this type often pack in arrangements stabilized by weak intermolecular interactions, such as C-H···O contacts and π–π stacking between the planar quinoline rings of adjacent molecules researchgate.net. These interactions dictate the macroscopic properties of the crystalline material.
Theoretical and Computational Chemistry Investigations of Butyl 2 Butoxyquinoline 4 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies on Reaction Mechanisms)
No publications detailing Density Functional Theory (DFT) studies on the reaction mechanisms of Butyl 2-butoxyquinoline-4-carboxylate were identified. While DFT is a powerful tool for investigating reaction pathways, electronic properties, and thermodynamic parameters of organic molecules, it appears this specific compound has not been the subject of such analysis in the available literature. nih.govnih.govmdpi.comnih.govmdpi.com
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
There is no available research on molecular docking or molecular dynamics simulations involving this compound. These computational techniques are crucial in drug discovery and materials science for predicting the binding affinity and interaction of a ligand with a target protein or receptor. nih.govnih.govresearchgate.net However, no studies have been published that apply these methods to this compound.
Conformational Analysis and Prediction of Molecular Geometries
Specific conformational analysis and prediction of molecular geometries for this compound have not been reported in the scientific literature. Conformational analysis helps in understanding the three-dimensional structure and stability of molecules, which is fundamental to predicting their chemical behavior. lumenlearning.comethz.ch
Electronic Structure Analysis and Reactivity Prediction (e.g., electron delocalization)
No studies were found that focus on the electronic structure analysis and reactivity prediction for this compound. This type of analysis, often performed using computational methods, provides insights into the molecule's reactivity, stability, and potential interaction sites. nih.govrsc.org
While no direct research on this compound was found, studies have been conducted on structurally related quinoline (B57606) derivatives. These include:
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate : Investigated using DFT for structural optimization and analysis of intermolecular interactions. nih.govresearchgate.net
2-Butoxy-4-quinolinecarboxylic acid : Identified as an impurity of Dibucaine, with its basic chemical data available in public databases. nih.gov
Various 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives : Studied using QSAR modeling and molecular docking to assess their potential as P-glycoprotein inhibitors. nih.gov
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate : Subjected to quantum chemical calculations and molecular docking to evaluate its potential as an inhibitor of Hepatitis B Virus replication. mdpi.com
Di-n-butyltin(IV)-bis-(1-alkoxy-isoquinoline-4-nitrile thiolate) : Characterized using crystallographic and computational studies, including DFT and Hirshfeld surface analysis. rsc.org
These studies on related compounds highlight the types of theoretical and computational investigations that could be applied to this compound in future research.
Molecular Interactions and Mechanistic Biology Studies of Butyl 2 Butoxyquinoline 4 Carboxylate in Vitro Focus
Enzyme Inhibition Mechanism Studies (In Vitro)
In vitro enzyme inhibition studies are fundamental to understanding the biochemical pathways a compound may influence. Such studies typically determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) and elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Lipoxygenase (5-LOX) Inhibition Mechanisms
5-Lipoxygenase (5-LOX) is another critical enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent mediators of inflammation. nih.govnih.gov Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. nih.gov Dual inhibitors of COX-2 and 5-LOX are of particular interest. nih.gov
There is no available research detailing the in vitro inhibitory effects or the mechanism of action of Butyl 2-butoxyquinoline-4-carboxylate on the 5-LOX enzyme.
Alpha-Glucosidase Inhibition Kinetics and Mechanisms
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, a key aspect in managing type 2 diabetes. nih.govnih.gov Kinetic studies, such as Lineweaver-Burk plots, are used to determine the type of inhibition. nih.gov
Although some novel quinoline-based hybrids have been synthesized and shown to be potent, non-competitive inhibitors of α-glucosidase, no such kinetic or mechanistic data exists specifically for this compound. nih.gov
Cytochrome P450 (CYP) and Monooxygenase Inhibition Modes
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs and other xenobiotics. nih.gov In vitro inhibition of CYP enzymes can predict the potential for drug-drug interactions. nih.govnih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible (time-dependent or mechanism-based). nih.govnih.gov
No studies were found that investigated the in vitro inhibitory effects of this compound on any CYP isoforms or other monooxygenases.
Investigation of Other Enzyme Targets and Their Inhibition Mechanisms
The exploration of a compound's activity against a wider panel of enzymes can reveal novel therapeutic potentials or off-target effects. At present, there is no information in the scientific literature identifying or detailing the inhibition of any other specific enzyme targets by this compound.
Mechanistic Studies of Antimicrobial and Antibacterial Actions
The quinoline (B57606) core is a well-established pharmacophore in many antibacterial agents. Mechanistic studies in this area often investigate a compound's ability to interfere with essential bacterial processes, such as DNA replication and repair or the function of vital enzymes.
No specific studies on the antimicrobial or antibacterial mechanism of action for this compound were identified. There is no available evidence to suggest whether it acts as a DNA-damaging agent or targets specific microbial enzymes. While studies on other molecules demonstrate mechanisms like oxidative DNA damage, these findings are not directly applicable to this compound without specific experimental validation. nih.gov
Structure-Activity Relationship (SAR) Analysis for Molecular-Level Biological Activities
The biological activity of quinoline derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies on analogous compounds, particularly quinoline-4-carboxylic acids and their esters, have identified key regions of the molecule where modifications can significantly impact their biological effects. These studies consistently highlight the importance of substituents at the C2, C4, and the benzo portion of the quinoline ring. nih.gov
For the quinoline-4-carboxylate (B1235159) scaffold, the substituent at the C4 position, in this case, a butyl ester, is crucial. While many studies focus on the carboxylic acid form, the esterification to a butyl group is expected to increase the lipophilicity of the molecule. This modification can influence its ability to cross cellular membranes and may affect its interaction with hydrophobic binding pockets of biological targets.
Substituents at the C2 position are also known to be critical determinants of activity. In the case of this compound, the butoxy group at this position is a bulky, hydrophobic substituent. Research on related quinoline-4-carboxylic acid analogs has shown that bulky hydrophobic groups at the C2 position are often necessary for certain biological activities, such as the inhibition of enzymes like dihydroorotate dehydrogenase. nih.gov The nature of the substituent on the benzo portion of the quinoline ring also plays a role in modulating activity, although in the parent compound discussed here, it is unsubstituted.
The following table summarizes the general SAR trends observed in quinoline-4-carboxylate derivatives, which can be extrapolated to understand the potential contributions of the different moieties of this compound.
| Molecular Position | Substituent Type | Influence on Biological Activity |
| C2 Position | Bulky, hydrophobic groups | Generally enhances binding to hydrophobic pockets of enzymes and receptors. nih.gov |
| Aromatic or substituted aromatic rings | Can significantly increase potency for various biological targets. researchgate.net | |
| C4 Position | Carboxylic acid | Often essential for interactions with specific targets, such as forming salt bridges. nih.gov |
| Ester (e.g., Butyl ester) | Increases lipophilicity, potentially improving membrane permeability and altering target interactions. | |
| Benzo Ring | Various substituents (e.g., halogens, alkyl groups) | Can modulate potency, selectivity, and pharmacokinetic properties. nih.gov |
Antioxidant Reaction Mechanisms (e.g., Electron Transfer, Hydrogen Transfer)
Quinoline derivatives have been investigated for their antioxidant properties, and the primary mechanism of action is often attributed to their ability to donate a hydrogen atom to neutralize free radicals. ui.ac.idui.ac.id This hydrogen-donating capacity is a key feature of the hydrogen atom transfer (HAT) mechanism, a common pathway for antioxidant activity. mdpi.com The stability of the resulting radical on the quinoline structure is an important factor in its efficacy as an antioxidant.
The presence of an aromatic ring system in the quinoline core is thought to contribute to its antioxidant activity by delocalizing the unpaired electron of the radical formed after hydrogen donation, thereby stabilizing it. ui.ac.idui.ac.id For this compound, the quinoline nucleus itself provides this aromatic system.
While direct experimental data on the antioxidant mechanism of this compound is not available, studies on related quinoline-4-carboxylic acid derivatives suggest that they can act as effective radical scavengers. ui.ac.idui.ac.id In assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, these compounds have demonstrated the ability to donate a hydrogen radical. ui.ac.idui.ac.id
Another potential, though less commonly cited for this class, antioxidant mechanism is single-electron transfer (SET). In this process, the antioxidant molecule donates an electron to a free radical, forming a radical cation. The feasibility of this mechanism depends on the ionization potential of the specific quinoline derivative.
It is important to note that the antioxidant or pro-oxidant effect of quinoline derivatives can be influenced by their chemical environment and the nature of their substituents. nih.gov For instance, the presence of electron-withdrawing groups can sometimes lead to pro-oxidant effects under certain conditions. nih.gov
In Vitro Binding Affinity Studies with Biological Targets (e.g., receptors, enzymes)
While specific in vitro binding affinity data for this compound is not readily found in the scientific literature, studies on analogous quinoline derivatives have demonstrated their ability to bind to a variety of biological targets, including G-protein coupled receptors and enzymes.
For example, certain quinolinecarboxylic acid amides and esters have been synthesized and evaluated for their affinity to serotonin receptors, specifically the 5-HT3 receptor. nih.gov These studies have shown that the quinoline scaffold can be accommodated within the binding sites of these receptors, with the substituents on the quinoline ring playing a crucial role in determining affinity and selectivity. nih.gov One study indicated the existence of a non-pharmacophoric pocket in the 5-HT3 receptor that could hold a fragment at the C4 position of the quinoline ring. nih.gov
Furthermore, quinoline-4-carboxylic acid derivatives have been identified as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. nih.gov The carboxylic acid at the C4 position was found to be a strict requirement for the inhibition of this enzyme in those studies. nih.gov The esterification in this compound would likely alter this interaction, though binding to other parts of the enzyme might still be possible.
The binding affinity of various quinoline derivatives to different biological targets is summarized in the table below, providing a context for the potential interactions of this compound.
| Compound Class | Biological Target | Observed Affinity/Activity |
| Quinolinecarboxylic acid amides/esters | 5-HT3 Receptor | High affinity (Ki in the nanomolar range for some derivatives) and selectivity. nih.gov |
| 2-phenylquinoline-4-carboxamides | Human neurokinin-3 (hNK-3) receptor | Moderate affinity, with some derivatives acting as antagonists. researchgate.net |
| Quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibitors, with the C4-carboxylic acid being a key interacting group. nih.gov |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | E. coli DNA gyrase B | Some derivatives showed significant binding affinity in molecular docking studies. researchgate.net |
Given the structural similarities, it is plausible that this compound could exhibit affinity for similar types of biological targets. However, without direct experimental evidence, this remains speculative. Further in vitro binding assays would be necessary to determine the specific receptor and enzyme interaction profile of this compound.
Applications of Butyl 2 Butoxyquinoline 4 Carboxylate in Chemical Research and Development Non Clinical
A Versatile Scaffold: Utilization in Organic Synthesis
The chemical architecture of Butyl 2-butoxyquinoline-4-carboxylate makes it a valuable building block in organic synthesis. The quinoline (B57606) nucleus itself is a privileged scaffold, and the specific functional groups of this compound offer multiple reaction sites for elaboration into more complex molecular structures. researchgate.netresearchgate.net
The ester and ether functionalities can be manipulated through various synthetic transformations. For instance, the butyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for a wide range of coupling reactions, such as amidation to form novel amides or conversion to other esters. acs.orgnih.gov The synthesis of quinoline-4-carboxylic acids is often achieved through classic name reactions like the Doebner or Pfitzinger reactions, which involve the condensation of anilines, aldehydes, and pyruvic acid derivatives. nih.govgoogle.com These methods can be adapted for the large-scale synthesis of quinoline-4-carboxylic acid precursors. nih.gov
Furthermore, the butoxy group at the C-2 position influences the electronic properties of the quinoline ring, and while generally stable, it can potentially be cleaved or modified under specific conditions to allow for further functionalization at this position. The inherent reactivity of the quinoline ring system itself also allows for various electrophilic and nucleophilic substitution reactions, enabling the introduction of additional functional groups to tailor the properties of the final molecule. The strategic combination of these reactive sites allows chemists to use this compound as a starting material or key intermediate in the synthesis of a diverse library of novel compounds for various research purposes.
Table 1: Key Synthetic Reactions Involving Quinoline-4-Carboxylate (B1235159) Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Doebner Reaction | Aniline (B41778) derivative, Aldehyde, Pyruvic acid | Substituted quinoline-4-carboxylic acid | Synthesis of the core scaffold |
| Pfitzinger Reaction | Isatin (B1672199), Carbonyl compound, Base | Substituted quinoline-4-carboxylic acid | Alternative synthesis of the core scaffold |
| Ester Hydrolysis | Aqueous base (e.g., NaOH, KOH), then acid workup | Quinoline-4-carboxylic acid | Intermediate for further functionalization |
| Amide Coupling | Carboxylic acid, Amine, Coupling agent (e.g., EDC, HOBt) | Quinoline-4-carboxamide | Biologically active compound screening |
| Esterification | Carboxylic acid, Alcohol, Acid catalyst | Quinoline-4-carboxylate ester | Modification of solubility and other properties |
| Suzuki Coupling | Halogenated quinoline, Boronic acid, Palladium catalyst | Aryl-substituted quinoline | Development of complex molecular architectures |
This table presents representative reactions for the quinoline-4-carboxylate scaffold, which are applicable to derivatives like this compound.
Precision in Measurement: Applications in Analytical Chemistry
In analytical chemistry, the development of reliable standards and methods for the detection and quantification of specific classes of compounds is paramount. Quinoline derivatives, due to their widespread use, necessitate robust analytical techniques for their monitoring and analysis.
This compound can serve as an analytical standard for the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of related quinoline-based compounds. sigmaaldrich.com The availability of a pure, well-characterized standard is essential for ensuring the accuracy and reproducibility of analytical measurements. lgcstandards.com
Furthermore, the quinoline moiety possesses inherent spectroscopic properties that can be exploited for detection. For example, quinoline derivatives often exhibit strong ultraviolet (UV) absorbance and fluorescence, which can be utilized for sensitive detection in liquid chromatography. A method for the analysis of Quinoline Yellow WS, a mixture of sulfonated quinoline derivatives, using HPLC with visible light detection has been developed. sielc.com This demonstrates the utility of the quinoline core in developing chromophoric and fluorophoric tags for analytical purposes. While specific methods for this compound are not widely published, the general principles of using quinoline standards for method development are directly applicable.
Table 2: Analytical Techniques for Quinoline Derivatives
| Technique | Detector | Application | Relevance to this compound |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Fluorescence, Mass Spectrometry (MS) | Separation and quantification of quinoline derivatives in various matrices. | Can be used as a standard for method development. |
| Gas Chromatography (GC) | Flame Ionization Detector (FID), MS | Analysis of volatile and semi-volatile quinoline compounds. | Potential for analysis after derivatization. |
| UV-Visible Spectroscopy | Photodiode Array (PDA) | Preliminary identification and quantification based on UV absorbance. | The quinoline core provides a characteristic UV spectrum. |
| Mass Spectrometry (MS) | Various | Structural elucidation and sensitive quantification. | Provides molecular weight and fragmentation data for identification. |
This table outlines common analytical techniques where this compound could serve as a reference standard or be the subject of analysis.
Probing Biological Mechanisms: Exploration in Agricultural Chemistry
The quinoline scaffold is a well-established pharmacophore in the development of pesticides. nih.govacs.org Numerous commercial herbicides and fungicides contain the quinoline ring system, and ongoing research continues to explore new derivatives for enhanced efficacy and novel modes of action. researchgate.netnih.gov
This compound, while not a commercial pesticide itself, serves as a valuable mechanistic probe in agricultural chemistry. By systematically modifying the structure of such compounds and observing the effects on biological activity, researchers can elucidate the structure-activity relationships (SAR) that govern the efficacy of quinoline-based pesticides. nih.gov For example, studies on quinoline-based herbicides like quinclorac (B55369) and quinmerac, which are also carboxylic acid derivatives, have investigated their environmental fate and degradation mechanisms. nih.gov Understanding the kinetics and mechanisms of reaction with radicals can provide insight into their persistence and potential for bioremediation. nih.gov
The exploration of compounds like this compound in fungicidal and herbicidal assays allows for the identification of key structural features required for activity. For instance, research has shown that certain quinoline derivatives can disrupt cell membrane permeability and inhibit germination of fungal spores. researchgate.net By testing a range of derivatives, including those with different ester and ether groups, scientists can map the molecular interactions with the target site, paving the way for the rational design of more effective and selective agricultural chemicals.
Future Directions and Emerging Research Avenues for Butyl 2 Butoxyquinoline 4 Carboxylate
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often involve harsh reaction conditions and the use of hazardous reagents. The future of synthesizing Butyl 2-butoxyquinoline-4-carboxylate will undoubtedly pivot towards greener and more sustainable methodologies. researchgate.net The emphasis will be on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable starting materials.
Key areas of innovation are anticipated to include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various quinoline derivatives. acs.org Its application to the synthesis of this compound could offer a more energy-efficient pathway.
Ultrasonic-Promoted Reactions: The use of ultrasound in chemical synthesis is another green approach that can enhance reaction rates and yields. researchgate.net
Catalysis: The development and utilization of novel catalysts, such as nanocatalysts and recyclable catalysts, will be crucial. researchgate.net These can offer higher selectivity and efficiency while being more environmentally benign.
Solvent-Free or Green Solvent Conditions: Moving away from traditional volatile organic solvents to solvent-free reactions or the use of green solvents like water or ionic liquids is a fundamental aspect of green chemistry that will be central to future synthetic strategies. researchgate.net
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, and reduced energy consumption. |
| Ultrasonic-Promoted Reactions | Enhanced reaction rates and yields with potentially milder conditions. |
| Novel Catalysis | Higher selectivity, improved efficiency, and the potential for catalyst recycling. |
| Solvent-Free/Green Solvents | Reduced environmental impact and minimized generation of hazardous waste. |
Advanced Computational Approaches for Predictive Modeling of Chemical Reactivity and Interactions
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, advanced computational approaches can provide profound insights into its chemical reactivity and potential biological interactions, thereby guiding future experimental work.
Future computational research is likely to focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity indices, and spectroscopic properties of the molecule.
Molecular Docking Simulations: These studies can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. This is particularly relevant given that many quinoline derivatives exhibit anticancer and antimalarial properties by targeting specific enzymes. orientjchem.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a series of related quinoline-4-carboxylate (B1235159) derivatives, QSAR models can be developed to predict the biological activity of new compounds, including this compound. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its biological target over time, offering insights into the stability of the complex and the mechanism of action. mdpi.com
| Computational Method | Application to this compound | Predicted Outcome |
| Quantum Chemical Calculations | Analysis of electronic structure and reactivity. | Understanding of chemical stability and reaction mechanisms. |
| Molecular Docking | Prediction of binding to biological targets. | Identification of potential therapeutic targets. |
| QSAR Modeling | Correlation of chemical structure with biological activity. | Prediction of efficacy and guidance for structural modification. |
| Molecular Dynamics Simulations | Simulation of the dynamic behavior of the molecule-target complex. | Insight into the mechanism of action and binding stability. |
Exploration of Novel Molecular Targets beyond Established Enzyme Systems
The therapeutic potential of quinoline derivatives has been largely attributed to their interaction with established enzyme systems, such as topoisomerases and kinases in cancer therapy. nih.govnih.gov A significant future research direction for this compound will be the exploration of novel and unconventional molecular targets.
Emerging areas of investigation may include:
Protein-Protein Interactions (PPIs): Many disease pathways are governed by complex networks of protein-protein interactions. Identifying and targeting key PPIs with small molecules like this compound represents a frontier in drug discovery.
Epigenetic Targets: The modulation of epigenetic enzymes, such as histone deacetylases (HDACs) and methyltransferases, is a promising strategy for the treatment of various diseases, including cancer. nih.gov The potential of this compound to interact with these targets warrants investigation.
Ion Channels and Transporters: These membrane proteins play crucial roles in cellular signaling and homeostasis and are increasingly recognized as viable drug targets.
Targeting Parasitic Enzymes: Given the history of quinolines in antimalarial therapy, exploring the efficacy of this compound against novel parasitic enzymes is a logical and promising research avenue. Recent studies have identified novel mechanisms of action for some quinoline-4-carboxamides in malaria. acs.org
Interdisciplinary Research at the Interface of Synthetic Chemistry and Mechanistic Biology
The most profound discoveries are often made at the intersection of different scientific disciplines. The future of research on this compound will be significantly enriched by fostering collaborations between synthetic chemists and mechanistic biologists.
This interdisciplinary approach will enable:
Rational Drug Design: Synthetic chemists can design and synthesize novel analogs of this compound with specific structural modifications, guided by the insights from mechanistic biologists on target structure and function.
Chemical Biology Probes: Labeled versions of this compound can be synthesized to serve as chemical probes to identify its cellular targets and elucidate its mechanism of action.
Systems Biology Approaches: By combining experimental data with computational modeling, a systems-level understanding of how this compound affects cellular networks can be achieved.
Translational Research: A close collaboration between basic science and clinical research will be essential to translate promising laboratory findings into tangible therapeutic applications. The diverse pharmacological activities of quinoline derivatives, including anticancer, antimalarial, and anti-inflammatory effects, underscore the potential for such translational success. orientjchem.org
Q & A
Q. What are the key synthetic routes for preparing Butyl 2-butoxyquinoline-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as:
- Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.
- Esterification : Reaction of the quinoline-4-carboxylic acid intermediate with butanol using coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic H₂SO₄.
- Butoxy substitution : Nucleophilic aromatic substitution (SNAr) at the 2-position using butoxide under anhydrous conditions . Optimization : Use kinetic studies (e.g., in situ IR or HPLC monitoring) to adjust temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, excess butanol (3–5 eq.) improves esterification yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
